molecular formula C15H22N2S B5468314 N,N-dimethyl-4-[3-(4-thiomorpholinyl)-1-propen-1-yl]aniline

N,N-dimethyl-4-[3-(4-thiomorpholinyl)-1-propen-1-yl]aniline

Cat. No. B5468314
M. Wt: 262.4 g/mol
InChI Key: YJKLYNPDUNGBFB-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethylaniline is an organic chemical compound, a substituted derivative of aniline. It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group . This oily liquid is colorless when pure, but commercial samples are often yellow .


Synthesis Analysis

N,N-Dimethylaniline is produced industrially by alkylation of aniline with methanol in the presence of an acid catalyst . The reaction is as follows:

.


Molecular Structure Analysis

The molecular structure of N,N-Dimethylaniline consists of a phenyl group (C6H5) attached to a dimethylamino group (N(CH3)2) .


Chemical Reactions Analysis

Dimethylaniline undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as an explosive .


Physical And Chemical Properties Analysis

N,N-Dimethylaniline has a molar mass of 121.183 g·mol−1. It appears as a colorless liquid and has an amine-like odor. It has a density of 0.956 g/mL, a melting point of 2 °C, and a boiling point of 194 °C .

Mechanism of Action

While the specific mechanism of action for “N,N-dimethyl-4-[3-(4-thiomorpholinyl)-1-propen-1-yl]aniline” is not available, N,N-Dimethylaniline is known to undergo N-demethylation and N-oxidation as metabolic pathways .

Safety and Hazards

N,N-Dimethylaniline is classified as an eye irritant, skin irritant, and may cause respiratory irritation . The permissible exposure limit is 5 ppm .

Future Directions

As a precursor to dyes such as crystal violet, N,N-Dimethylaniline has potential applications in the dye industry . It also serves as a promoter in the curing of polyester and vinyl ester resins .

properties

IUPAC Name

N,N-dimethyl-4-[(E)-3-thiomorpholin-4-ylprop-1-enyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2S/c1-16(2)15-7-5-14(6-8-15)4-3-9-17-10-12-18-13-11-17/h3-8H,9-13H2,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKLYNPDUNGBFB-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CCN2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/CN2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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